1-Hydroxy-3,3-dimethylazetidin-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

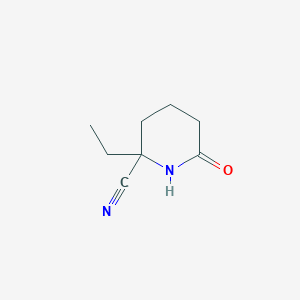

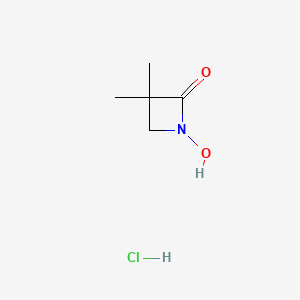

1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride is a chemical compound with the CAS Number: 2460749-20-4 . It has a molecular weight of 151.59 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-hydroxy-3,3-dimethylazetidin-2-one hydrochloride . The InChI code is 1S/C5H9NO2.ClH/c1-5(2)3-6(8)4(5)7;/h8H,3H2,1-2H3;1H .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 151.59 .Applications De Recherche Scientifique

Selective Oxidation of 1,2-Diols

Dimethyltin(IV)dichloride-catalyzed selective oxidation of 1,2-diols in water employs dibromoisocyanuric acid (DBI) or Br2 as oxidants, suggesting a method that activates the 1,2-diol moiety through the formation of stannylene acetal, enhancing selectivity and affording α-hydroxyketones in good to excellent yields. This method is safe and simple in operation, indicating a potential application of related compounds in selective oxidation processes (J. M. William, M. Kuriyama, & O. Onomura, 2013).

Tubulin-Targeting Antitumor Agents

The structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones were explored, leading to the discovery of potent antiproliferative compounds. These compounds, including derivatives of 1-hydroxy-3,3-dimethylazetidin-2-one, exhibited IC50 values in the nanomolar range in breast cancer cells, inhibited tubulin polymerization, disrupted microtubular structure, and induced apoptosis, highlighting their potential as leads for antitumor agents (Thomas F. Greene et al., 2016).

Fluorescent Property Evaluation

A series of 1,3,5-triaryl-2-pyrazolines, synthesized from 4-alkoxychalcones and (3,4-dimethylphenyl) hydrazine hydrochloride, exhibited fluorescence properties in the blue region of the visible spectrum under ultraviolet radiation. The fluorescent behavior of these compounds, potentially including derivatives of 1-hydroxy-3,3-dimethylazetidin-2-one, offers insights into applications in materials science and bioimaging (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).

One-Carbon Homologation

A one-pot method for the homologation of aldehyde to amide demonstrates the application of related compounds in synthesizing amides from aldehydes using a multi-component reaction. This showcases a novel approach to synthesizing complex molecules, potentially including applications for 1-hydroxy-3,3-dimethylazetidin-2-one derivatives (Damien Bonne, Mouloud Dekhane, & Jieping Zhu, 2005).

GPR14/Urotensin-II Receptor Agonist

The discovery of a nonpeptidic agonist for the urotensin-II receptor, with potential derivations from 1-hydroxy-3,3-dimethylazetidin-2-one, highlights its use in pharmacological research as a tool and potential drug lead, demonstrating the compound's versatility in receptor-targeted drug development (G. Croston et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

1-hydroxy-3,3-dimethylazetidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-5(2)3-6(8)4(5)7;/h8H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRJRHYYTPJHHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)

![1-[(2-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2856454.png)

![(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2856460.png)

![[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2856468.png)

![2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile](/img/structure/B2856469.png)